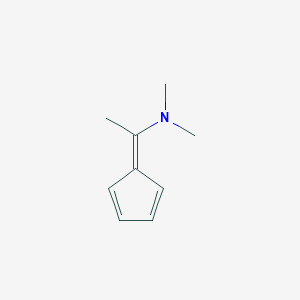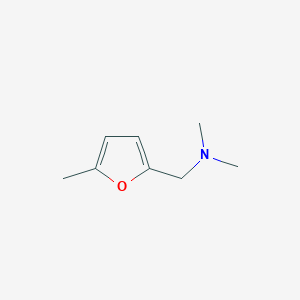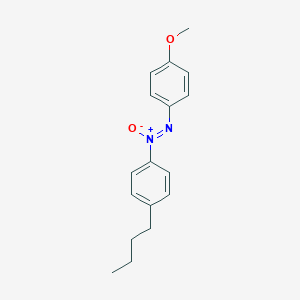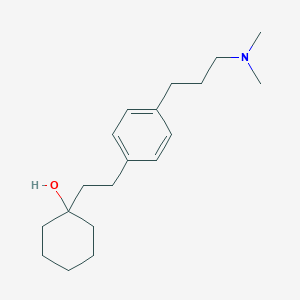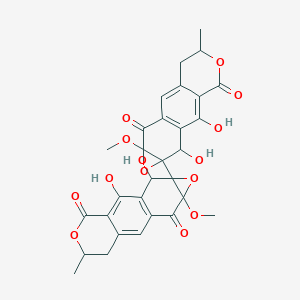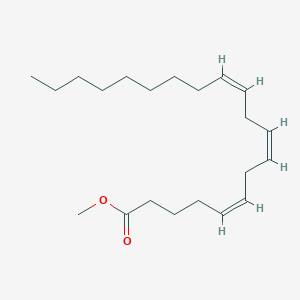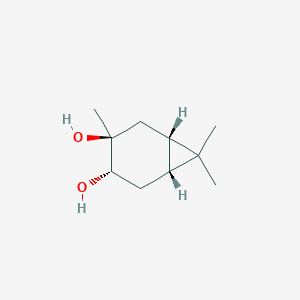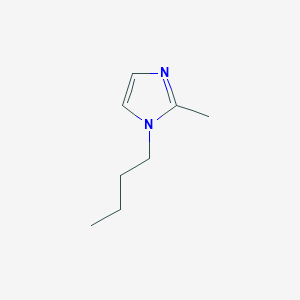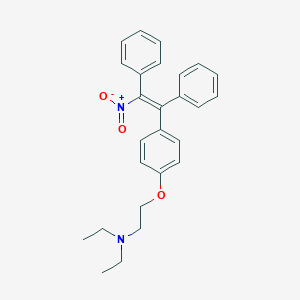
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene, commonly known as Tamoxifen, is a non-steroidal anti-estrogen drug that is widely used in the treatment of breast cancer. Tamoxifen has been proven to be highly effective in reducing the risk of breast cancer recurrence and mortality in women with estrogen receptor-positive breast cancer. In addition to its use in breast cancer treatment, Tamoxifen has also been used in the treatment of other types of cancer, such as endometrial cancer and ovarian cancer.
作用机制
Tamoxifen exerts its anti-estrogenic effects by binding to the estrogen receptors in breast cancer cells and preventing estrogen from binding to these receptors. This prevents the growth and spread of cancer cells that are dependent on estrogen for their growth. Tamoxifen also has anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
生化和生理效应
Tamoxifen has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of sex hormone-binding globulin (SHBG), which binds to androgens and estrogens in the blood, thereby reducing the levels of free androgens and estrogens in the blood. Tamoxifen has also been shown to reduce the levels of insulin-like growth factor-1 (IGF-1), which is a protein that promotes cell growth and division.
实验室实验的优点和局限性
Tamoxifen has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-estrogenic agents on cancer cells. Tamoxifen is also relatively inexpensive and readily available, which makes it an attractive option for researchers. However, Tamoxifen also has some limitations as a research tool. It has been shown to have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Tamoxifen. One area of research is the development of new anti-estrogenic drugs that are more effective and have fewer side effects than Tamoxifen. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to Tamoxifen treatment. In addition, there is ongoing research on the use of Tamoxifen in the prevention of breast cancer in high-risk women. Finally, there is research on the use of Tamoxifen in combination with other drugs to enhance its anti-cancer effects.
合成方法
Tamoxifen is synthesized from 4-hydroxytamoxifen, which is obtained from the condensation of 4-hydroxybenzaldehyde and N,N-diethyl-4-hydroxyphenylamine. The synthesis of Tamoxifen involves the reaction of 4-hydroxytamoxifen with nitric acid and acetic anhydride to produce Tamoxifen.
科学研究应用
Tamoxifen has been extensively studied for its anti-estrogenic effects in the treatment of breast cancer. It works by blocking the effects of estrogen on breast cancer cells, thereby preventing the growth and spread of cancer cells. In addition to its anti-estrogenic effects, Tamoxifen has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that supply nutrients to cancer cells.
属性
CAS 编号 |
13542-78-4 |
|---|---|
产品名称 |
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene |
分子式 |
C26H28N2O3 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |
InChI 键 |
PECBJEHSQQISMO-QPLCGJKRSA-N |
手性 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
其他 CAS 编号 |
20079-12-3 |
相关CAS编号 |
21708-94-1 (citrate[1:1] |
同义词 |
1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



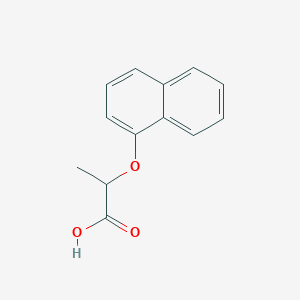
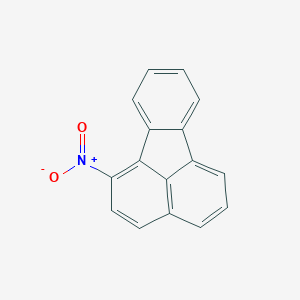
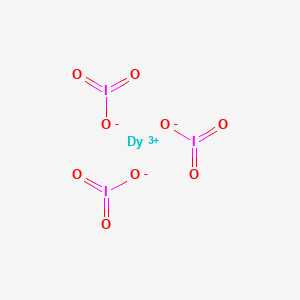
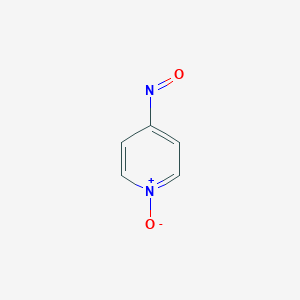
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
